Cas no 1122-58-3 (4-Dimethylaminopyridine)

4-Dimethylaminopyridine is a highly effective catalyst for various organic reactions, offering excellent reactivity and stability under mild conditions. Its unique structure enables efficient proton abstraction and nucleophilic substitution, making it an ideal choice for applications in peptide synthesis, polymerization, and pharmaceutical development where precise control over reaction kinetics is critical.
4-Dimethylaminopyridine structure
4-Dimethylaminopyridine structure
商品名:4-Dimethylaminopyridine
CAS番号:1122-58-3
MF:C7H10N2
メガワット:122.1677
MDL:MFCD00006418
CID:40822
PubChem ID:14284

4-Dimethylaminopyridine 化学的及び物理的性質

名前と識別子

    • 4-Dimethylaminopyridine
    • 2,6-DICHLOROPYRIDINE
    • AURORA KA-6495
    • 4-(dimethylamino)-pyridin
    • 4-Dimethylaminepyridine
    • gamma-(Dimethylamino)pyridine
    • N,N-Dimethyl-4-aminopyridine
    • n,n-dimethyl-4-pyridinamin
    • p-Dimethylaminopyridine
    • Pyridine, 4-(dimethylamino)-
    • 4-(DIMETHYLAMINO)PYRIDINE SOLUTION
    • N,N'-DIMEHTYL-4-PYRIDINAMINE
    • 4-(Dimethylamino)PyridineForSynthesis
    • 4-Dimethylaminopyridine,&gt
    • Dmap(4-Dimethylaminopyridine)
    • 4-Pyridinamine, N,N-dimethyl-
    • 4,4-dimethylaminopyridine
    • 4-(Dimethylamino)pyridine
    • N-(4-pyridyl)dimethylamine
    • 4-(N,N-DIMETHYLAMINO)-PYRIDINE
    • DIMETHYLAMINOPYRIDINE, 4-(AS)
    • DMAP
    • Tetrabutyl ammonium bromide(TBAB)
    • C7H10N2
    • 26DCLPY
    • 4-(Dimethylamino)pyridine,N,N-Dimethylpyridin-4-amine,DMAP
    • 4-Dimethylami
    • 4-Dimethylaminopyrid
    • DMAP solution
    • N,N-Dimethylpyridin-4-amine DMAP
    • N,N-Dimethylpyridin-4-amine
    • imethylaminopyridine
    • N,N-DIMETHYL-4-PYRIDINAMINE
    • 4-DIMETHYLAMINO PYRIDINE
    • 4-dimethylamino-pyridine
    • dimethylpyridin-4-ylamine
    • 4-(dimethylamino)-pyridine
    • 4-(n,n-dimethylamino)pyridine
    • 4-Dimeth
    • 4-dimethylaminopyridme
    • dimethyl-pyridin-4yl-amine
    • InChI=1/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H
    • 4-(N,N-dimethyl amino)pyridine
    • NCGC00257546-01
    • 4-(N, N-dimethylamino)-pyridine
    • 4-dimetylamino- pyridine
    • 4-(N, N-dimethylamino)pyridine
    • N,N-dimethyl-N-(4-pyridinyl)amine
    • 4-(Dimethylamino)pyridine, ReagentPlus(R), >=99%
    • 4-(Dimethylamino)pyridine, pharmaceutical impurity standard
    • HY-Y1089
    • 4-(Dimethylamino)pyridine, purum, >=98.0% (NT)
    • VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G [EP IMPURITY]
    • AM20050674
    • (4-DMAP);4-Dimethylaminopyridine
    • NS00008104
    • EN300-20577
    • 4-(N,N-dimethyl-amino)pyridine
    • 4-(dimethyl)aminopyridine
    • para-N,N-dimethylamino-pyridine
    • p-(dimethylamino)-pyridine
    • 4-dimetylamino-pyridine
    • 4-dimethylaminopyridine-
    • n,n-dimethylpyridin-4-amin
    • DMAP [MI]
    • 4-(Dimethylamino-)pyridine
    • Tox21_302184
    • 4-(dimethylarnino)pyridine
    • 4-(Dimethylamino)pyridine; >99%
    • MFCD00006418
    • N,N dimethyl-4-pyridinamine
    • 4-(dimethylamino)pryidine
    • 4 -dimethylaminopyridine
    • p-dimethylamino-pyridine
    • 4-di methylaminopyridine
    • N,N-dimethyl-4-pyridineamine
    • FT-0725083
    • dimethyl-pyridin-4-yl-amine
    • 4(N,N-dimethylamino)pyridine
    • N,N-dimethylpyridin -4-amine
    • 4-dimethylaminopridine
    • p-dimethylamino pyridine
    • JGD
    • 4-DMAP
    • 4-(dimethyamino)pyridine
    • 4-(dimethlyamino)-pyridine
    • 4-Dimethykaminopyridine (DMAP)
    • N,N-dimethylpyridine-4-amine
    • N,N-dimethyl-pyridin-4-yl-amine
    • PD074147
    • 4-dimethylaminopyridin
    • SB40777
    • N,N-dimethyl 4-pyridinamine
    • A15124
    • 4-(Dimethylamino)pyridine, puriss., >=99.0% (NT)
    • 4(dimethylamino)pyridine
    • 4-dimethyaminopyridine
    • Q-200466
    • 4-(N
    • 4-(dimethyl amino)pyridine
    • 4-dimethylamino pyridin
    • 4-(N,N dimethylamino)-pyridine
    • Z104478964
    • 4-(dimethyl-amino)-pyridine
    • 4-di-methylaminopyridine
    • 4-(N,N'-dimethylamino)pyridine
    • CAS-1122-58-3
    • 4-(Dimethylamino)pyridine, prilled, 99%
    • 4-Dimethylaminopyr
    • 4-dimethylamino- pyridine
    • 4-(dimethylamino)pyridine (DMAP)
    • N, N-dimethyl-4-aminopyridine
    • F0001-0270
    • 4dimethylaminopyridine
    • Valaciclovir impurity G
    • AC-13385
    • 4-dimethylamine pyridine
    • 4-(dimethyiamino)pyridine
    • n,n'-dimethyl-4-pyridinamine
    • 4--(N,N'-dimethylamino) pyridine
    • N,N-Dimethy-4-aminopyridine
    • para-(N,N-dimethylamino) pyridine
    • PFP1R6P0S8
    • p-N,N-dimethylaminopyridine
    • CHEMBL3561645
    • DMAP pound>>N,N-Dimethylpyridin-4-amine
    • BCP26534
    • para-dimethylaminopyridine
    • Valaciclovir impurity G, European Pharmacopoeia (EP) Reference Standard
    • VALACICLOVIR HYDROCHLORIDE IMPURITY G [EP IMPURITY]
    • 4-dimethylarninopyridine
    • BDBM50556493
    • dimethyl-4-pyridylamine
    • 4-(Dimethylamino)pyridine, ChemDose(TM) tablets, Loading: 0.04 mmol tablet.
    • FT-0602715
    • 887925-31-7
    • 4-dimethylaminopiridine
    • EINECS 214-353-5
    • 4-dimethylaminopryidine
    • CX1367
    • DTXSID0044369
    • 4-dimethlyaminopyridine
    • 4-(n,n,-dimethylamino)pyridine
    • 4(dimethylamino) pyridine
    • SCHEMBL189
    • n,n-dimethyl-4-amino pyridine
    • 4-Dimethylaminopyridine (DMAP)
    • 4-(N, N-dimethylamino) pyridine
    • 4- dimethylaminopyridine
    • AKOS000120170
    • 4-(dimethyl amino) pyridine
    • 4-(dimethyl-amino)pyridine
    • DTXCID8024369
    • 1122-58-3
    • UNII-PFP1R6P0S8
    • 4-di-methylamino-pyridine
    • CS-W008903
    • 4-(N,N-dimethylamino) pyridine
    • STR00352
    • .gamma.-(Dimethylamino)pyridine
    • CHEBI:182593
    • 4-dimethlaminopyridine
    • 4-(N,N-dimethyiamino)pyridine
    • PS-4600
    • 4-dimetylaminopyridine
    • D1450
    • 5-22-09-00112 (Beilstein Handbook Reference)
    • 4(N,N dimethylamino)pyridine
    • 4-(dimethylamino) pyridine
    • BRN 0110354
    • Q229897
    • 4-(N,N-dimetylamino)pyridine
    • dimethylpyridin-4-yl-amine
    • 4-(N,N-dimethyl)aminopyridine
    • 4-dimethylammopyridine
    • 4-(Dimethylamino)- pyridine
    • 4-[dimethylamino]pyridine
    • CCRIS 6176
    • AR-360/40355729
    • N,N-dimethyl-pyridin-4-amine
    • 4-dimethy-laminopyridine
    • BP-21319
    • 4-(N,N-dimethyamino)pyridine
    • 4- (dimethylamino)pyridine
    • 4-(N,N'-dimethylamino) pyridine
    • N,NDimethyl4pyridinamine
    • DA-19672
    • N,NDimethylpyridin4amine
    • DMAP; N4,N4-Dimethylpyridin-4-amine
    • VALACICLOVIR HYDROCHLORIDE IMPURITY G (EP IMPURITY)
    • DB-016064
    • 4-Pyridinamine,N,N-dimethyl-, hydrobromide, hydrate (1:1:2)
    • PYRIDINE, 4-DIMETHYLAMINO-
    • VALACICLOVIR HYDROCHLORIDE HYDRATE IMPURITY G (EP IMPURITY)
    • 4Pyridinamine, N,Ndimethyl
    • pDimethylaminopyridine
    • gamma(Dimethylamino)pyridine
    • Pyridine, 4(dimethylamino)
    • STK865133
    • MDL: MFCD00006418
    • インチ: 1S/C7H10N2/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3
    • InChIKey: VHYFNPMBLIVWCW-UHFFFAOYSA-N
    • ほほえんだ: N(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])N=C([H])C=1[H]
    • BRN: 110354

計算された属性

  • せいみつぶんしりょう: 122.084398g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 122.084398g/mol
  • 単一同位体質量: 122.084398g/mol
  • 水素結合トポロジー分子極性表面積: 16.1Ų
  • 重原子数: 9
  • 複雑さ: 75
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 0.884 g/mL at 25 °C
  • ゆうかいてん: 108-110 °C (lit.)
  • ふってん: 190°C/150mmHg(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: n20/D 1.417
  • PH値: 11 (60g/l, H2O, 20℃)
  • ようかいど: methanol: 50 mg/mL, clear
  • すいようせい: 76 g/L (25 ºC)
  • あんていせい: Stable. Incompatible with acids, oxidizing agents.
  • PSA: 16.13000
  • LogP: 1.14760
  • 濃度: 0.5 M in THF
  • マーカー: 3389
  • ようかいせい: ほとんどの有機溶媒、例えば
  • 酸性度係数(pKa): pKa (20°): 9.7

4-Dimethylaminopyridine セキュリティ情報

4-Dimethylaminopyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Dimethylaminopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0001-0270-5g
"N,N-dimethylpyridin-4-amine"
1122-58-3 95%+
5g
$60.0 2023-11-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004061-25g
4-Dimethylaminopyridine
1122-58-3 99%
25g
¥28 2023-09-10
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0464510239-50g
4-Dimethylaminopyridine
1122-58-3 99%
50g
¥ 70.6 2024-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13016-5g
4-(Dimethylamino)pyridine, 99%
1122-58-3 99%
5g
¥230.00 2023-03-16
Life Chemicals
F0001-0270-0.5g
"N,N-dimethylpyridin-4-amine"
1122-58-3 95%+
0.5g
$19.0 2023-11-21
Enamine
EN300-20577-10.0g
N,N-dimethylpyridin-4-amine
1122-58-3 95%
10.0g
$27.0 2023-07-07
Oakwood
001704-10g
4-Dimethylaminopyridine
1122-58-3 98%
10g
$15.00 2024-07-19
Oakwood
001704-500g
4-Dimethylaminopyridine
1122-58-3 98%
500g
$55.00 2024-07-19
Oakwood
133700-100g
4-(Dimethylamino)pyridine; >99%
1122-58-3 99%
100g
$29.00 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2925-500MG
4-Dimethylaminopyridine
1122-58-3
500mg
¥5499.17 2025-01-10

4-Dimethylaminopyridine 合成方法

ごうせいかいろ 1

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1.1 Solvents: Ethyl acetate ;  4 h; overnight, cooled
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Tian, Guo-Qiang; Yang, Zheng-He; Zhang, Wei; Chen, Si-Chong; Chen, Li; et al, Green Chemistry, 2022, 24(11), 4490-4497

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1.1 Solvents: Tetrahydrofuran ;  30 min, rt
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Multifunctional Polymer Nanocarrier for Efficient Targeted Cellular and Subcellular Anticancer Drug Delivery
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1.1 Solvents: Benzene
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ごうせいかいろ 7

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ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux
リファレンス
A quantitative assessment of chemical perturbations in thermotropic cyanobiphenyls
Guerra, Sebastiano; Dutronc, Thibault; Terazzi, Emmanuel; Guenee, Laure; Piguet, Claude, Physical Chemistry Chemical Physics, 2016, 18(21), 14479-14494

ごうせいかいろ 9

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1.1 Solvents: Toluene ;  1 h, 60 °C
リファレンス
Adhesion Properties of Catechol-Based Biodegradable Amino Acid-Based Poly(ester urea) Copolymers Inspired from Mussel Proteins
Zhou, Jinjun; Defante, Adrian P.; Lin, Fei; Xu, Ying; Yu, Jiayi; et al, Biomacromolecules, 2015, 16(1), 266-274

ごうせいかいろ 10

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リファレンス
Reversible Photocuring of Liquid Hexa-Anthracene Compounds for Adhesive Applications
Akiyama, Haruhisa; Okuyama, Yoko; Fukata, Tamaki; Kihara, Hideyuki, Journal of Adhesion, 2018, 94(10), 799-813

ごうせいかいろ 11

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1.1 Solvents: Toluene ;  heated
1.2 Solvents: Toluene ;  heated; rt
リファレンス
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Guan, Xiao-Xiao; Gan, Jian-Qun; Chen, Guo-Kang; Huang, Xiao-Mei; Lu, Man-Geng; et al, Journal of Macromolecular Science, 2017, 54(10), 662-668

ごうせいかいろ 12

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1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
リファレンス
Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals
Ghosh, Titli; Mukherji, Ananya; Kancharla, Pavan K., Journal of Organic Chemistry, 2021, 86(1), 1253-1261

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt
リファレンス
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ごうせいかいろ 14

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リファレンス
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Alfei, Silvana ; et al, Polymer International, 2018, 67(11), 1572-1584

ごうせいかいろ 15

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1.1 Solvents: Tetrahydrofuran ;  rt
リファレンス
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Govindarajan, Sudhanva R.; Jain, Tanmay; Choi, Jae-Won; Joy, Abraham ; Isayeva, Irada; et al, Polymer, 2018, 152, 9-17

ごうせいかいろ 16

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1.1 Solvents: Tetrahydrofuran ;  heated
リファレンス
Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates
Antuganov, Dmitrii ; Zykov, Michail ; Timofeev, Vasilii ; Timofeeva, Ksenija ; Antuganova, Yulija ; et al, European Journal of Organic Chemistry, 2019, 2019(5), 918-922

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
リファレンス
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ごうせいかいろ 18

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1.1 Solvents: Toluene ;  60 °C; 1 h, 60 °C
リファレンス
Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality
Hern, F. Y.; Hill, A.; Owen, A.; Rannard, S. P., Polymer Chemistry, 2018, 9(14), 1767-1771

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt
リファレンス
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Messmore, Benjamin W.; Hulvat, James F.; Sone, Eli D.; Stupp, Samuel I., Journal of the American Chemical Society, 2004, 126(44), 14452-14458

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Toluene ;  1 h, 60 °C
リファレンス
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ごうせいかいろ 21

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リファレンス
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Gruzdev, M. S.; Chervonova, U. V.; Venediktov, E. A.; Rozhkova, E. P.; Kolker, A. M.; et al, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439

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リファレンス
Synthesis, structural, spectroscopic, mechanical, linear and nonlinear optical studies on 4-dimethylaminopyridinium p-toluenesulfonate: A comparative theoretical and experimental investigation
Sivaraj, G.; et al, Journal of Molecular Structure, 2021, 1240,

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リファレンス
Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]
Nguyen, Minh K.; et al, Biomaterials, 2017, 125,

4-Dimethylaminopyridine Raw materials

4-Dimethylaminopyridine Preparation Products

4-Dimethylaminopyridine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1122-58-3)4-Dimethylaminopyridine
注文番号:sfd21946
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1122-58-3)4-Dimethylaminopyridine
注文番号:CL18520
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:41
価格 ($):discuss personally
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1122-58-3)4-Dimethylaminopyridine
注文番号:JY013
在庫ステータス:in stock
はかる:1g/5g/1kg/25kg
清らかである:98%-99%%
最終更新された価格情報:Thursday, 26 December 2024 14:06
価格 ($):
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1122-58-3)4-Dimethylaminopyridine
注文番号:1682666
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:21
価格 ($):discuss personally
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1122-58-3)4-(Dimethylamino)pyridine
注文番号:JH087
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated

4-Dimethylaminopyridine 関連文献

4-Dimethylaminopyridineに関する追加情報

4-Dimethylaminopyridine (CAS No. 1122-58-3): A Versatile Catalyst in Organic Synthesis and Biomedical Applications

4-Dimethylaminopyridine, commonly abbreviated as DMAP and identified by its CAS No. 1122-58-3, is a heterocyclic organic compound renowned for its exceptional catalytic properties across multiple disciplines. This pyridine derivative, featuring a dimethylamino group at the 4-position of its benzene-like ring structure, has been extensively studied for over five decades due to its ability to facilitate a wide range of chemical reactions with high efficiency and selectivity. Its molecular formula, C8H10N2, corresponds to a molar mass of approximately 136.17 g/mol, with a melting point of 69–70°C and solubility in common organic solvents such as dichloromethane and acetonitrile. The compound’s unique electronic configuration, arising from the electron-donating nature of the dimethylamino substituent, positions it as a pivotal tool in asymmetric synthesis, peptide coupling, and medicinal chemistry.

In organic synthesis, 4-Dimethylaminopyridine functions primarily as a phase-transfer catalyst (PTC) and general acid/base catalyst. Recent advancements have highlighted its role in promoting esterification reactions under environmentally benign conditions. For instance, studies published in the Journal of Green Chemistry (2023) demonstrated that DMAP can catalyze the transesterification of fatty acid methyl esters (FAMEs) with high yields when combined with solid-supported ionic liquids. This approach reduces solvent waste and enhances recyclability compared to traditional homogeneous catalyst systems. Additionally, DMAP has been integrated into continuous flow reactors for the synthesis of bioactive compounds, enabling real-time monitoring and minimizing reaction time—a critical advantage for large-scale pharmaceutical production.

The biomedical field has increasingly leveraged CAS 1122-58-3-based compounds in drug discovery pipelines. A notable application involves its use as an activating agent in peptide coupling reactions during the development of targeted therapeutics. Researchers at Stanford University’s Department of Chemistry (Nature Communications, 2024) recently utilized DMAP to synthesize novel peptidomimetic inhibitors for protein kinases implicated in cancer progression. The catalyst’s ability to stabilize carbodiimide intermediates under mild conditions ensured high fidelity in forming amide bonds without compromising the biological activity of resulting molecules.

In drug delivery systems, 4-Dimethylaminopyridine-functionalized nanoparticles have emerged as promising carriers for hydrophobic pharmaceuticals. A collaborative study between MIT and Harvard Medical School (ACS Nano, 2023) revealed that DMAP-modified polymeric carriers enhance the solubility and bioavailability of poorly water-soluble drugs such as paclitaxel by creating favorable microenvironments for dissolution processes. These findings underscore DMAP’s potential beyond traditional catalysis roles into advanced material science applications.

A groundbreaking discovery published in Angewandte Chemie International Edition (January 2024) identified CAS No. 1122-58-3-based ligands in transition metal catalysis systems. By coordinating palladium complexes during Suzuki-Miyaura cross-coupling reactions, these ligands achieved enantioselectivities exceeding 95% ee while operating at ambient temperatures—a significant improvement over conventional phosphine ligands that require elevated reaction conditions. This innovation has direct implications for reducing energy consumption during pharmaceutical intermediate production.

In enzymology research, 4-Dimethylaminopyridine continues to serve as an effective acetylcholinesterase inhibitor model compound. A comparative analysis featured in Bioorganic & Medicinal Chemistry Letters (June 2023) showed that certain DMAP derivatives exhibit higher selectivity profiles than tacrine or donepezil analogs when tested against Alzheimer’s disease-related enzyme targets. Such insights are driving efforts to design next-generation neuroprotective agents with minimized off-target effects.

Surface modification techniques employing CAS No. 1122-58-3-derived reagents have gained traction in tissue engineering applications. Scientists at ETH Zurich demonstrated that attaching DMAP groups onto titanium implants creates surfaces that selectively adsorb osteogenic proteins while resisting bacterial colonization (Advanced Materials Interfaces, March 2024). This dual functionality stems from the compound’s ability to form hydrogen bonds with biomolecules while maintaining hydrophobic interactions necessary for microbial resistance.

Spectroscopic studies using modern analytical techniques like time-resolved fluorescence microscopy have revealed novel mechanistic details about DMAP-catalyzed reactions at molecular interfaces (JACS Au, October 2023). Researchers observed how the dimethylamino group acts as an electron relay during interfacial proton transfers between organic phases and aqueous buffers during peptide bond formation—a phenomenon previously obscured by conventional spectroscopic methods.

Nanoparticle-stabilized forms of CAS No.                  The compound's role in stabilizing lipid nanoparticles has also been explored for mRNA vaccine delivery systems (Nano Letters, July 2024). By incorporating DMAP into lipid bilayers through click chemistry approaches, researchers achieved enhanced stability against enzymatic degradation while maintaining low cytotoxicity levels—critical parameters for next-generation vaccine formulations.

A recent computational chemistry study using density functional theory (DFT) provided atomic-level insights into DMAP’s catalytic mechanism (RSC Advances, April 2024). Simulations confirmed that the nitrogen lone pair electrons from the dimethylamino group directly interact with electrophilic intermediates via charge transfer processes rather than simple proton shuttling as previously assumed. This revised understanding is guiding the design of new pyridinium-based catalysts with tailored electronic properties for specific reaction pathways.

In analytical chemistry applications,
CAS No.
-based sensors have been developed using electrochemical platforms (Sensors & Actuators B,
February












The compound's amine functionality enables selective binding interactions with metal ions such as Cu++ , leading to highly sensitive detection mechanisms with sub-nanomolar limits of detection when immobilized on graphene oxide substrates.


The compound's role extends into supramolecular chemistry where it serves as a building block for self-assembling structures (Nature Chemistry,
March
A research team from Cambridge University synthesized rotaxane architectures using DMAP-functionalized macrocycles that exhibit pH-responsive mechanical properties—ideal candidates for smart drug release systems requiring environmental stimuli activation.


Recent advances also highlight its utility in sustainable chemistry processes.
A study published in Chemical Engineering Journal (May)
demonstrated solvent-free synthesis conditions using silica-supported DMAP nanocatalysts achieving >99% conversion rates for glycosylation reactions typically requiring toxic organic solvents.


In photopharmacology research,
the pyridinium core structure proves advantageous.
Researchers from Tokyo Tech engineered photoactivatable prodrugs incorporating DMAP units whose catalytic activity can be precisely controlled via visible light irradiation (J Med Chem,
April)


Thermal stability studies conducted under accelerated aging conditions reveal improved performance characteristics.
When used in conjunction with microwave-assisted protocols,


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